molecular formula C2H3F3N2O B1310040 2,2,2-Trifluoro-n'-hydroxyethanimidamide CAS No. 4314-35-6

2,2,2-Trifluoro-n'-hydroxyethanimidamide

Cat. No.: B1310040
CAS No.: 4314-35-6
M. Wt: 128.05 g/mol
InChI Key: VGZWTKRISQVBRG-UHFFFAOYSA-N
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Description

(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of trifluoromethyl and hydroxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide typically involves the reaction of trifluoroacetic acid derivatives with hydroxylamine. One common method includes the following steps:

    Formation of Trifluoroacetimidoyl Chloride: Trifluoroacetic acid is reacted with thionyl chloride to form trifluoroacetimidoyl chloride.

    Reaction with Hydroxylamine: The trifluoroacetimidoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide.

Industrial Production Methods

Industrial production methods for (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include trifluoroacetamides, trifluoroethylamines, and substituted trifluoroethanimidamides.

Scientific Research Applications

(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity, making the compound a potential lead for drug development.

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroacetaldehyde oxime
  • Trifluoroacetamide
  • Trifluoroethylamine

Uniqueness

(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is unique due to its combination of trifluoromethyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

4314-35-6

Molecular Formula

C2H3F3N2O

Molecular Weight

128.05 g/mol

IUPAC Name

2,2,2-trifluoro-N'-hydroxyethanimidamide

InChI

InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7)

InChI Key

VGZWTKRISQVBRG-UHFFFAOYSA-N

SMILES

C(=NO)(C(F)(F)F)N

Isomeric SMILES

C(=N\O)(\C(F)(F)F)/N

Canonical SMILES

C(=NO)(C(F)(F)F)N

Pictograms

Irritant

Origin of Product

United States

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